Ethyl 3-hydroxyheptanoate
CAS No.: 126784-39-2
Cat. No.: VC3802342
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126784-39-2 |
|---|---|
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | ethyl 3-hydroxyheptanoate |
| Standard InChI | InChI=1S/C9H18O3/c1-3-5-6-8(10)7-9(11)12-4-2/h8,10H,3-7H2,1-2H3 |
| Standard InChI Key | LHBSPGVLQLSZQA-UHFFFAOYSA-N |
| SMILES | CCCCC(CC(=O)OCC)O |
| Canonical SMILES | CCCCC(CC(=O)OCC)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethyl 3-hydroxyheptanoate belongs to the class of β-hydroxy esters, featuring a hydroxyl group (-OH) at the β-carbon relative to the ester functional group. Its structure is defined by the IUPAC name ethyl (3R/S)-3-hydroxyheptanoate, with stereochemistry dependent on synthetic routes. The compound’s molecular formula (C₉H₁₈O₃) and weight (174.24 g/mol) align with homologous esters like ethyl 3-hydroxyhexanoate (C₈H₁₆O₃, 160.21 g/mol) and ethyl 3-hydroxypentanoate (C₇H₁₄O₃, 146.18 g/mol) , illustrating incremental increases in chain length and molecular mass.
Table 1: Comparative Physical Properties of Ethyl 3-Hydroxyalkanoates
*Predicted values based on homologous trends.
†Extrapolated from shorter-chain analogs.
The refractive index and density of ethyl 3-hydroxyheptanoate are expected to follow trends observed in shorter-chain analogs, increasing slightly with chain length due to greater molecular polarizability and van der Waals interactions .
Synthesis and Stereochemical Control
Biocatalytic Reduction
Ethyl 3-hydroxyalkanoates are commonly synthesized via enzymatic reduction of β-keto esters. For instance, ethyl 3-hydroxybutyrate is produced by reducing ethyl acetoacetate using Baker’s yeast (yielding the (S)-enantiomer) or Geotrichum candidum (producing the (R)-enantiomer) . These methods achieve high enantiomeric excess (up to 99% ee) and could theoretically be adapted for ethyl 3-hydroxyheptanoate by substituting ethyl 3-oxoheptanoate as the substrate.
Chemical Reduction
Chemical strategies employing chiral catalysts, such as ruthenium-BINAP complexes, have been successful in synthesizing enantiopure ethyl 3-hydroxybutyrate . Similar approaches using sodium borohydride modified with tartaric acid or oxazaphospholidine-borane complexes could enable stereoselective synthesis of ethyl 3-hydroxyheptanoate, though reaction yields may vary with substrate steric bulk.
Future Research Directions
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Synthetic Optimization: Developing efficient routes for ethyl 3-oxoheptanoate production is critical to enabling large-scale synthesis of ethyl 3-hydroxyheptanoate.
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Pharmacokinetic Studies: Investigating the absorption, metabolism, and excretion of longer-chain hydroxy esters will clarify their therapeutic viability.
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Industrial Applications: Exploring the compound’s potential in biodegradable polymers, akin to poly(3-hydroxybutyrate) depolymerization processes , could advance sustainable materials science.
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